molecular formula C13H13Cl2FO4 B13425740 Diethyl (3,4-dichlorophenyl)(fluoro)malonate

Diethyl (3,4-dichlorophenyl)(fluoro)malonate

Cat. No.: B13425740
M. Wt: 323.14 g/mol
InChI Key: RSAUGNCHODTFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (3,4-dichlorophenyl)(fluoro)malonate is an organic compound with the molecular formula C13H13Cl2FO4 and a molecular weight of 323.14 g/mol . This compound is characterized by the presence of dichlorophenyl and fluoro groups attached to a malonate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3,4-dichlorophenyl)(fluoro)malonate typically involves a multi-step reaction process. One common method includes the reaction of diethyl malonate with 3,4-dichlorophenyl fluoride in the presence of a base such as sodium hydride (NaH) in benzene . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,4-dichlorophenyl)(fluoro)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (3,4-dichlorophenyl)(fluoro)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the disruption of normal enzyme function and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3,4-dichlorophenyl)(fluoro)malonate is unique due to the presence of both dichlorophenyl and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H13Cl2FO4

Molecular Weight

323.14 g/mol

IUPAC Name

diethyl 2-(3,4-dichlorophenyl)-2-fluoropropanedioate

InChI

InChI=1S/C13H13Cl2FO4/c1-3-19-11(17)13(16,12(18)20-4-2)8-5-6-9(14)10(15)7-8/h5-7H,3-4H2,1-2H3

InChI Key

RSAUGNCHODTFJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.